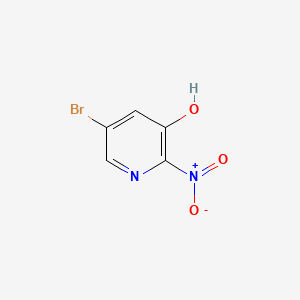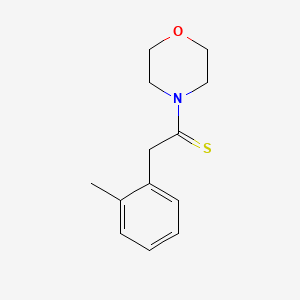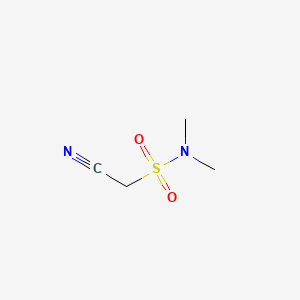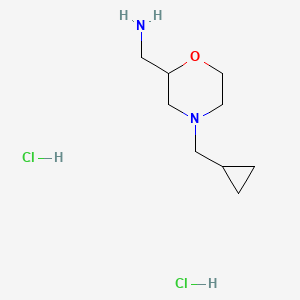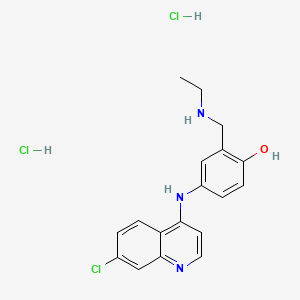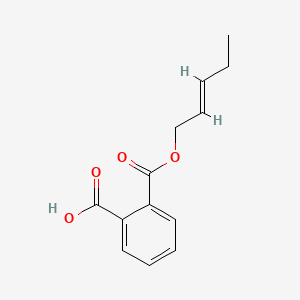
10-Methylundecanol-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methylundecanol-d7 is a deuterated analog of 10-Methylundecanol, with the molecular formula C12H19D7O and a molecular weight of 193.38 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed studies of metabolic pathways and reaction mechanisms.
准备方法
The synthesis of 10-Methylundecanol-d7 typically involves the deuteration of 10-Methylundecanol. This process can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. Industrial production methods often involve the hydrogenation of deuterated intermediates under controlled conditions to ensure the incorporation of deuterium atoms at specific positions within the molecule .
化学反应分析
10-Methylundecanol-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alkanes .
科学研究应用
10-Methylundecanol-d7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Metabolic Research: It allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: Used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Utilized as a chemical reference for identification, qualitative, and quantitative analysis.
作用机制
The mechanism of action of 10-Methylundecanol-d7 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow for the tracking of its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
相似化合物的比较
10-Methylundecanol-d7 can be compared with other similar compounds such as:
属性
CAS 编号 |
1794760-17-0 |
|---|---|
分子式 |
C12H26O |
分子量 |
193.382 |
IUPAC 名称 |
10,11,11,11-tetradeuterio-10-(trideuteriomethyl)undecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h12-13H,3-11H2,1-2H3/i1D3,2D3,12D |
InChI 键 |
NQDZCRSUOVPTII-QLWPOVNFSA-N |
SMILES |
CC(C)CCCCCCCCCO |
同义词 |
10-Methyl-1-undecanol-d7; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


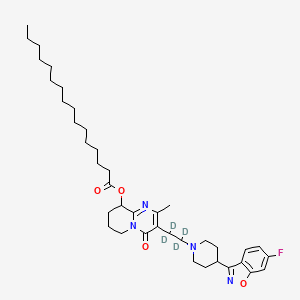
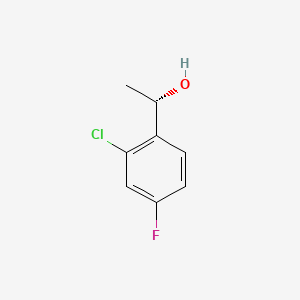
![[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid](/img/structure/B586275.png)
